3-Bromo-5-nitro-tert-butylbenzene
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Overview
Description
3-Bromo-5-nitro-tert-butylbenzene: is an organic compound with the molecular formula C10H12BrNO2. It is characterized by a benzene ring substituted with a bromine atom, a nitro group, and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-nitro-tert-butylbenzene typically involves the nitration and bromination of tert-butylbenzene derivatives. One common method involves the reaction of tert-butyl nitrite with a precursor compound in the presence of N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions include warming the solution to 50°C and stirring for several hours, followed by purification through silica gel column chromatography .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-5-nitro-tert-butylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 3-Bromo-5-amino-tert-butylbenzene.
Oxidation: Products may include carboxylic acids or other oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry:
3-Bromo-5-nitro-tert-butylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
In biological research, derivatives of this compound are studied for their potential pharmacological properties. The nitro and bromine substituents can be modified to create compounds with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-tert-butylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding and other interactions. These properties make the compound useful in studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
3,5-Di-tert-butylbenzyl bromide: A compound with two tert-butyl groups and a bromine atom.
1-Bromo-3,5-di-tert-butylbenzene: Similar structure but lacks the nitro group.
Uniqueness:
3-Bromo-5-nitro-tert-butylbenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various chemical applications .
Biological Activity
3-Bromo-5-nitro-tert-butylbenzene is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, and biological implications based on various research findings.
- Molecular Formula : C10H12BrN O2
- Molecular Weight : 258.11 g/mol
- CAS Number : 156264-79-8
This compound is characterized by the presence of bromine and nitro functional groups, which significantly influence its reactivity and biological interactions. The tert-butyl group enhances the compound's lipophilicity, potentially affecting its pharmacokinetics.
Synthesis
The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. One common route involves the bromination of 5-nitro-tert-butylbenzene using bromine in an appropriate solvent under controlled conditions to favor the desired product formation .
Antimicrobial Properties
Research has indicated that nitro-substituted aromatic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The nitro group is known to contribute to this activity by undergoing reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism behind this activity is believed to involve the induction of apoptosis through oxidative stress pathways. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, triggering cell death in cancerous cells .
Case Studies
- Study on Antimicrobial Activity : A comparative analysis of various nitro-substituted benzene derivatives revealed that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The IC50 values were found to be significantly lower than those of many conventional chemotherapeutic agents .
Research Findings Summary Table
Properties
IUPAC Name |
1-bromo-3-tert-butyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)7-4-8(11)6-9(5-7)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFJOTOFCGXDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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